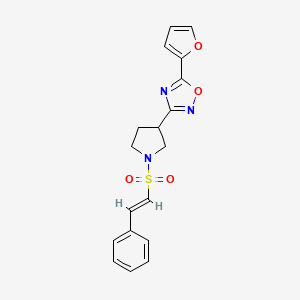

(E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

説明

特性

IUPAC Name |

5-(furan-2-yl)-3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O4S/c22-26(23,12-9-14-5-2-1-3-6-14)21-10-8-15(13-21)17-19-18(25-20-17)16-7-4-11-24-16/h1-7,9,11-12,15H,8,10,13H2/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFFTVXAGRANFO-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CO3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous 1,2,4-oxadiazoles from the literature:

Table 1: Structural and Functional Comparison of 1,2,4-Oxadiazole Derivatives

Key Comparative Insights

Substituent Effects on Electronic Properties The target compound’s styrylsulfonyl-pyrrolidine group is more polar and sterically demanding than the phenylethyl-pyrrolidine in Compound 1a/1b . Sulfonyl groups enhance solubility and hydrogen-bond acceptor capacity, which may improve target engagement compared to alkyl or aryl substituents.

Biological Activity

- Compound 1a/1b demonstrated antiviral activity against SARS-CoV-2 (EC₅₀ = 0.8 μM), attributed to the pyridyl and pyrrolidine moieties . The target compound’s styrylsulfonyl group may similarly enhance protease or polymerase inhibition but requires empirical validation.

- ’s 3-nitrophenyl derivative is a screening compound, highlighting the role of 1,2,4-oxadiazoles in early-stage drug discovery .

Structural Flexibility

Q & A

Q. Q1: What are the optimized synthetic routes for (E)-5-(furan-2-yl)-3-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, and how can reaction conditions influence yield?

Answer: The synthesis of oxadiazole derivatives typically involves cyclization between nitrile oxides and amidoximes or coupling of pre-formed heterocycles. For the target compound, key steps include:

- Formation of the oxadiazole core : Reacting 3-(pyrrolidin-3-yl)-1,2,4-oxadiazole intermediates with styrylsulfonyl chloride under basic conditions (e.g., triethylamine) .

- Stereochemical control : Maintaining the (E)-configuration of the styrylsulfonyl group requires controlled reaction temperatures (e.g., 50–80°C) and inert atmospheres to avoid isomerization .

- Purification : Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) is critical for isolating the product with ≥95% purity .

Key variables : Elevated temperatures (80–100°C) enhance cyclization but may degrade heat-sensitive moieties like furan. Catalysts like Cs₂CO₃ improve sulfonylation efficiency .

Q. Q2: Which spectroscopic and chromatographic methods are most effective for confirming the structure and purity of this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ ~160–165 ppm for C=O in oxadiazole) and (E)-styryl geometry (J = 12–16 Hz for trans-coupled protons) .

- HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error to distinguish from isomeric byproducts .

- HPLC-PDA/MS : Detect impurities (<0.5%) using reverse-phase C18 columns (acetonitrile:water gradients) .

- SFC (Supercritical Fluid Chromatography) : Resolve enantiomers if chiral centers are present (e.g., ee >97% achieved for similar oxadiazoles) .

Advanced Research Questions

Q. Q3: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against inflammatory or anticancer targets?

Answer:

- Core modifications : Synthesize analogs with substituted furans (e.g., 5-bromofuran) or sulfonylpyrrolidine variants (e.g., 3,5-dimethylisoxazole sulfonyl) to assess electronic effects on target binding .

- In vitro assays :

- Computational docking : Use AutoDock Vina to model interactions with targets like TIP47 (ΔG < -15 kcal/mol suggests strong binding) .

Q. Q4: How should researchers address contradictions in biological activity data between in vitro and in vivo models for this compound?

Answer:

- Pharmacokinetic profiling : Measure solubility (shake-flask method) and metabolic stability (hepatic microsome assays) to identify bioavailability issues .

- Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., furan ring hydroxylation) that may reduce efficacy in vivo .

- Dose optimization : Conduct MTD (maximum tolerated dose) studies in rodent models, adjusting formulations (e.g., PEGylation) to enhance plasma half-life .

Q. Q5: What computational strategies are recommended for predicting the reactivity and stability of this compound under physiological conditions?

Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfonyl group susceptibility to nucleophilic attack) .

- MD simulations : Simulate interactions with lipid bilayers to assess membrane permeability (logP ~2.5–3.5 ideal for CNS penetration) .

- ADMET prediction : Use SwissADME to forecast CYP450 inhibition risks (e.g., CYP3A4) and hERG channel liabilities .

Methodological Challenges

Q. Q6: How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?

Answer:

- Variable temperature (VT) NMR : Identify dynamic processes (e.g., rotameric equilibria in the pyrrolidine ring) that broaden peaks at 25°C .

- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., furan protons at δ 6.3–7.2 ppm) and confirm spatial proximity of styryl and sulfonyl groups .

- Isotopic labeling : Synthesize ¹³C-labeled oxadiazole to track carbon connectivity .

Q. Q7: What strategies mitigate side reactions during the sulfonylation of the pyrrolidine moiety?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。